

Application Notes and Protocols for SHO1122147 in High-Throughput Screening Assays

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Compound of Interest		
Compound Name:	SHO1122147	
Cat. No.:	B15574463	Get Quote

Disclaimer: Publicly available information on a specific molecule designated "SHO1122147" is limited. The following application notes and protocols are provided as a representative example for a hypothetical small molecule inhibitor of the Hippo signaling pathway, which we will refer to as SHO1122147 for illustrative purposes. The experimental details are based on established methodologies for high-throughput screening (HTS) of small molecule inhibitors.

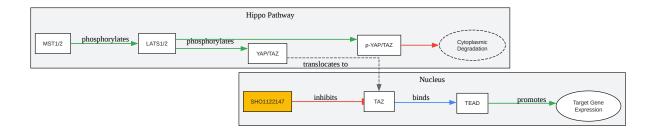
Introduction

SHO1122147 is a novel, potent, and selective small molecule inhibitor of the transcriptional coactivator with PDZ-binding motif (TAZ), a key downstream effector of the Hippo signaling pathway. Dysregulation of the Hippo pathway is implicated in the development and progression of various cancers, making its components attractive targets for therapeutic intervention.[1] These application notes provide detailed protocols for utilizing **SHO1122147** in high-throughput screening assays to identify and characterize modulators of the Hippo pathway.

Mechanism of Action

SHO1122147 disrupts the interaction between TAZ and the TEA domain (TEAD) family of transcription factors. This interaction is crucial for the transcriptional activation of genes that promote cell proliferation and inhibit apoptosis. By inhibiting the TAZ-TEAD interaction, **SHO1122147** effectively suppresses the oncogenic activity of TAZ.





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Figure 1: Mechanism of action of SHO1122147 in the Hippo signaling pathway.

High-Throughput Screening (HTS) Assays

A critical step in drug discovery is the development of robust HTS assays to screen large compound libraries for potential hits.[2][3][4] The following protocols describe two common HTS assay formats suitable for identifying inhibitors of the TAZ-TEAD interaction: a cell-based reporter gene assay and a biochemical fluorescence polarization assay.

Cell-Based Luciferase Reporter Gene Assay

This assay measures the transcriptional activity of TEAD in a cellular context. A reporter construct containing multiple TEAD binding sites upstream of a luciferase gene is used. Inhibition of the TAZ-TEAD interaction by compounds like **SHO1122147** results in a decrease in luciferase expression.

Cell Culture:

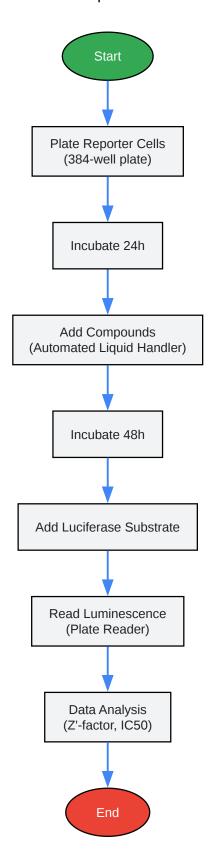
 Maintain HEK293T cells stably expressing the TEAD-responsive luciferase reporter construct in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., puromycin).



- Culture cells at 37°C in a humidified atmosphere with 5% CO2.
- Assay Preparation:
 - Harvest cells and resuspend in assay medium (DMEM with 0.5% FBS).
 - Seed 5,000 cells per well in a 384-well white, clear-bottom microplate.[5]
 - Incubate the plates for 24 hours at 37°C.
- Compound Treatment:
 - Prepare a serial dilution of SHO1122147 and test compounds in DMSO. A typical final concentration for screening is 10 μM in 0.1% DMSO.[5]
 - Using an automated liquid handler, add the compounds to the cell plates.
 - Include positive controls (e.g., a known inhibitor) and negative controls (DMSO vehicle).
- Incubation:
 - Incubate the plates for 24-48 hours at 37°C.
- · Luciferase Assay:
 - Equilibrate the plates to room temperature.
 - Add a luciferase substrate solution (e.g., Bright-Glo™ Luciferase Assay System) to each well.
 - Measure luminescence using a plate reader.
- Data Analysis:
 - Normalize the data to the controls.
 - Calculate the Z'-factor to assess assay quality. A Z' > 0.5 is considered excellent for HTS.
 [4][5]



Determine the IC50 values for active compounds.



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Figure 2: Workflow for the cell-based luciferase reporter gene assay.

Biochemical Fluorescence Polarization (FP) Assay

This assay directly measures the binding between purified TAZ and TEAD proteins. A fluorescently labeled TAZ peptide is used. When the labeled peptide is unbound, it tumbles rapidly, resulting in low fluorescence polarization. When bound to the larger TEAD protein, its tumbling is slower, leading to higher polarization. Small molecules that disrupt this interaction will cause a decrease in fluorescence polarization.

• Reagent Preparation:

- Purify recombinant human TAZ (e.g., amino acids 218-299) and TEAD4 (e.g., amino acids 217-434) proteins.
- Synthesize and label a TAZ-derived peptide with a fluorophore (e.g., fluorescein).
- Prepare an assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20).

Assay Setup:

- In a 384-well black microplate, add the assay buffer.
- Add the fluorescently labeled TAZ peptide to a final concentration of 10 nM.
- Add purified TEAD4 protein to a final concentration of 50 nM.

Compound Addition:

- Add SHO1122147 or test compounds at various concentrations.
- Include positive controls (e.g., unlabeled TAZ peptide) and negative controls (DMSO vehicle).

Incubation:

Incubate the plate at room temperature for 1 hour, protected from light.



Measurement:

 Measure fluorescence polarization using a plate reader equipped with appropriate filters for the chosen fluorophore.

• Data Analysis:

- Calculate the change in millipolarization (mP) units.
- Determine the IC50 values for compounds that disrupt the interaction.

Data Presentation

The following tables summarize hypothetical data for **SHO1122147** obtained from the described HTS assays.

Table 1: Performance of HTS Assays

Parameter	Cell-Based Reporter Assay	Biochemical FP Assay
Z'-Factor	0.72	0.85
Signal-to-Background	15	3
Assay Window	12-fold	150 mP
DMSO Tolerance	< 1%	< 2%

Table 2: Activity of SHO1122147

Assay Type	IC50 (nM)
Cell-Based Reporter Assay	150
Biochemical FP Assay	25
Secondary Cellular Assay (Proliferation)	200

Conclusion



The described cell-based and biochemical high-throughput screening assays provide robust and reliable methods for the identification and characterization of novel inhibitors of the TAZ-TEAD interaction. **SHO1122147** demonstrates potent activity in both assay formats, confirming its mechanism of action and highlighting its potential as a lead compound for the development of therapeutics targeting the Hippo signaling pathway. These protocols can be adapted for screening large compound libraries and for structure-activity relationship (SAR) studies.[5]

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